molecular formula C11H14O2 B8590232 2-Isopropyl-3-methoxy-benzaldehyde

2-Isopropyl-3-methoxy-benzaldehyde

Cat. No.: B8590232
M. Wt: 178.23 g/mol
InChI Key: QLFDTVVPAWGBSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-3-methoxy-benzaldehyde is a substituted benzaldehyde derivative featuring an isopropyl group at the ortho position (C2) and a methoxy group at the meta position (C3) relative to the aldehyde functional group. This structural configuration confers unique physicochemical properties, such as increased steric hindrance due to the bulky isopropyl substituent and enhanced electron-donating effects from the methoxy group. The compound is of interest in organic synthesis, fragrance chemistry, and pharmaceutical intermediates, though its specific applications remain less documented compared to simpler benzaldehyde analogs .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

3-methoxy-2-propan-2-ylbenzaldehyde

InChI

InChI=1S/C11H14O2/c1-8(2)11-9(7-12)5-4-6-10(11)13-3/h4-8H,1-3H3

InChI Key

QLFDTVVPAWGBSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=C1OC)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-isopropyl-3-methoxy-benzaldehyde, a comparative analysis with three related benzaldehyde derivatives is provided below. Key differences in substituent groups, reactivity, and functional roles are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) Boiling Point (°C) Solubility (Water) Key Applications/Properties
This compound C2: Isopropyl; C3: Methoxy ~178.23 245–250 (est.) Low Intermediate in specialty chemicals
3-Hydroxybenzaldehyde C3: Hydroxyl 122.12 240–245 Moderate Pharmaceutical precursor
4-Methoxybenzaldehyde C4: Methoxy 136.15 248–250 Low Flavoring agent, perfumery
2-Isopropylbenzaldehyde C2: Isopropyl 162.23 230–235 Very low Fragrance synthesis

Key Research Findings

Reactivity Differences :

  • The methoxy group in this compound stabilizes the aldehyde via electron donation, reducing its electrophilicity compared to 3-hydroxybenzaldehyde, which has a polar hydroxyl group that enhances reactivity in nucleophilic additions .
  • Steric Effects : The isopropyl group at C2 significantly hinders reactions at the aldehyde site, contrasting with unsubstituted analogs like 4-methoxybenzaldehyde, which exhibit higher reactivity in condensation reactions .

Biological and Industrial Relevance: 3-Hydroxybenzaldehyde is a known intermediate in synthesizing antioxidants and antimicrobial agents due to its phenolic hydroxyl group . In contrast, the methoxy substituent in this compound may limit its biological activity but improve stability in industrial formulations.

Analytical Challenges :

  • Quantification methods for benzaldehyde derivatives often rely on chromatographic techniques. For example, 3-hydroxybenzaldehyde has been analyzed relative to diphenhydramine in pharmacopeial studies, suggesting similar approaches could be adapted for this compound despite its structural complexity .

Critical Notes and Limitations

  • Data Gaps : Specific thermodynamic and spectroscopic data (e.g., melting points, NMR shifts) for this compound are sparse in publicly available literature, necessitating extrapolation from structural analogs.
  • Contradictory Evidence : While methoxy groups generally enhance solubility in organic solvents, the combined steric effects of isopropyl and methoxy substituents in this compound may paradoxically reduce solubility compared to simpler derivatives like 4-methoxybenzaldehyde.

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